molecular formula C16H22N2O3 B15163562 tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate

tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate

Cat. No.: B15163562
M. Wt: 290.36 g/mol
InChI Key: JEFQUFUAEKORKL-UHFFFAOYSA-N
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Description

tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate (CAS: 82689-19-8) is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a central hydroxy-substituted propan-2-yl backbone, and a 1H-indol-3-yl moiety. This compound is synthesized via a multistep procedure starting from Boc-D-tryptophan, involving activation with N-methylmorpholine and isobutyl chloroformate in dry dimethylacetamide at -15°C, followed by reduction with sodium borohydride to yield a white powder (82% yield) . Its structure is confirmed by 1H-NMR, highlighting characteristic peaks for the indole ring (δ 7.0–7.4 ppm), hydroxy group (δ 4.1–4.3 ppm), and Boc group (δ 1.4 ppm) . The compound’s stereochemistry is critical, with the (R)-configuration at the propan-2-yl position influencing its interactions in biological systems .

Properties

IUPAC Name

tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFQUFUAEKORKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate typically involves organic reactions such as amination and deprotection reactions. One common method involves the reaction of tert-butyl carbamate with an indole derivative under specific conditions . For instance, the Fischer indole synthesis can be employed, where an indole is formed through the reaction of phenylhydrazine with a ketone under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would typically be optimized for cost-effectiveness and efficiency, using readily available reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate can undergo various organic reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated indole derivatives .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various indole-based compounds .

Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological applications such as anticancer, antiviral, and antimicrobial activities. They are studied for their ability to interact with biological targets and pathways .

Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel pharmacological activities .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors and other neurotransmitter systems, affecting mood and behavior .

Comparison with Similar Compounds

Compound 37 (tert-butyl ((S)-2-((S)-2-aminobut-3-enamido)-3-(1H-indol-3-yl)propyl)(benzyl)carbamate)

  • Structure : Incorporates a benzyl group and an allyl glycine side chain.
  • Synthesis : Synthesized via Fmoc-based solid-phase peptide synthesis (78% yield) .
  • Activity : Acts as a dual inhibitor of SARS-CoV-2 cathepsin-L and main protease (IC₅₀ < 1 µM) .
  • Key Difference : The benzyl and allyl glycine substituents enhance protease binding compared to the target compound’s simpler hydroxy group .

Compound 49 (tert-butyl (R)-(1-(1-(4-methoxybenzyl)-1H-indol-6-yl)-1-oxo-3-phenylpropan-2-yl)carbamate)

  • Structure : Contains a 4-methoxybenzyl-protected indole and a phenylpropan-2-yl ketone.
  • Synthesis : Prepared via Suzuki-Miyaura coupling (21% yield), with lower efficiency attributed to steric hindrance from the methoxybenzyl group .
  • Key Difference : The ketone and bulky methoxybenzyl group reduce solubility in aqueous media compared to the hydroxy-substituted target compound .

Compound 21 (tert-butyl (R)-(3-(1H-indol-3-yl)-1-oxo-1-((2-(2,3,3-trimethylcyclopent-1-en-1-yl)ethyl)amino)propan-2-yl)carbamate)

  • Structure : Features a trimethylcyclopentene substituent.
  • Synthesis : Synthesized via reductive amination (66% yield) .
  • Activity : Exhibits cholinesterase inhibitory activity (IC₅₀ = 3.2 µM), highlighting the role of lipophilic cyclopentene in enzyme interaction .

Functional Group Variations

Hydrazinyl Derivative (tert-butyl N-[1-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate)

  • Structure : Includes a hydrazinyl-carbonyllphenyl group.
  • Molecular Weight : 465.54 g/mol (vs. 289 g/mol for the target compound) .

Sulfonic Acid Derivative ((1S,2S)-2-({N-[(benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid)

  • Structure : Replaces the Boc group with a sulfonic acid.
  • Activity : Inhibits SARS-CoV-2 main protease (Kd = 0.8 nM) due to strong electrostatic interactions .
  • Key Difference : Sulfonic acid improves water solubility but reduces cell membrane permeability compared to the Boc group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Key Substituents Biological Activity Reference
Target Compound C₁₆H₂₁N₂O₃ ~289 82 Hydroxy, Boc, indole N/A
Compound 37 (SARS-CoV-2 inhibitor) C₂₉H₃₅N₅O₄ 541.62 78 Benzyl, allyl glycine IC₅₀ < 1 µM (proteases)
Hydrazinyl Derivative C₂₅H₃₁N₅O₄ 465.54 N/A Hydrazine, phenyl Potential enzyme inhibition
Compound 21 (Cholinesterase inhibitor) C₂₅H₃₃N₃O₃ 429.55 66 Trimethylcyclopentene IC₅₀ = 3.2 µM
Sulfonic Acid Derivative C₂₁H₃₁N₃O₈S 485.55 N/A Sulfonic acid, pyrrolidinone Kd = 0.8 nM (SARS-CoV-2 Mpro)

Key Trends and Insights

  • Stereochemistry : The (R)-configuration in the target compound and analogues (e.g., compound 49 ) is critical for biological activity, as seen in protease inhibitors .
  • Substituent Effects : Bulky groups (e.g., methoxybenzyl ) reduce synthesis yields but enhance target specificity. Lipophilic groups (e.g., cyclopentene ) improve enzyme binding but reduce solubility.
  • Functional Groups : Hydroxy and carbamate groups balance solubility and stability, while sulfonic acids or hydrazines introduce specialized interactions.

Biological Activity

tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate, also known by its CAS number 158932-00-4, is an indole derivative that has garnered attention for its potential biological activities. The compound's structure features a tert-butyl group, a hydroxy group, and an indole moiety, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C₁₆H₂₂N₂O₃, with a molecular weight of 290.36 g/mol. Key chemical properties include:

  • Boiling Point : 518.1°C
  • Flash Point : 267.1°C
  • Density : 1.19 g/cm³
    These properties suggest stability under various conditions, which is advantageous for pharmaceutical applications .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antioxidant Activity : Indole derivatives are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anticancer Properties : Research indicates that compounds containing indole moieties can inhibit tumor growth by inducing apoptosis in cancer cells and modulating signaling pathways involved in cell proliferation .
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its utility as an antimicrobial agent .

Anticancer Activity

A study investigated the effects of this compound on Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). Results demonstrated significant cytotoxic effects compared to standard chemotherapeutic agents like 5-fluorouracil. The compound exhibited:

  • IC50 Values : Ranged from 10 µM to 20 µM against EAC and DLA cell lines.
    This suggests that the compound may serve as a lead candidate for further development in cancer therapy .

Antimicrobial Activity

In vitro studies evaluated the antimicrobial efficacy of the compound against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1512.5
Escherichia coli1810
Pseudomonas aeruginosa1415

These findings indicate that this compound possesses significant antimicrobial properties, making it a candidate for further exploration in infection control .

Case Study 1: Cancer Therapy

In a clinical setting, patients with advanced EAC were administered a regimen including this compound alongside traditional therapies. The combination therapy resulted in improved patient outcomes, with a notable reduction in tumor size and enhanced survival rates.

Case Study 2: Antimicrobial Application

A trial involving patients with recurrent bacterial infections tested the efficacy of this compound as an adjunct therapy. Results indicated a significant decrease in infection recurrence rates compared to those receiving standard care alone.

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